4-Bromo-3-hydrazinylbenzonitrile
Overview
Description
“4-Bromo-3-hydrazinylbenzonitrile” is a chemical compound with the molecular formula C7H6BrN3. It has a molecular weight of 212.05 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6BrN3/c8-6-2-1-5(4-9)3-7(6)11-10/h1-3,11H,10H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 212.05 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Spectroscopic Investigations and Theoretical Studies
A study by Shajikumar and Raman (2018) conducted experimental and theoretical spectroscopic investigations of 4-Bromo-3-methylbenzonitrile, a compound closely related to 4-Bromo-3-hydrazinylbenzonitrile, to understand its electronic structure, vibrational properties, and other chemical characteristics through Density Functional Theory (DFT). The research provides insights into the molecular geometry and vibrational frequencies of such compounds, indicating their potential applications in material science and molecular engineering (Shajikumar & Raman, 2018).
Synthesis Methods and Intermediate Compounds
Research on the synthesis of related compounds, such as 3-bromo-4-isobutyloxyphenyl carbothioamide, reveals rapid synthetic methods for compounds that serve as intermediates in the production of biologically active compounds like febuxostat. This demonstrates the importance of halobenzonitriles in synthesizing pharmaceutical intermediates and the versatility of these compounds in organic synthesis (Wang et al., 2016).
Environmental Degradation and Biotransformation
A study on the biotransformation of bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) under various anaerobic conditions reveals insights into the environmental degradation pathways of halogenated aromatic nitriles. This research is crucial for understanding the fate of such compounds in the environment and for developing strategies to mitigate their impact (Knight et al., 2003).
Crystal Engineering and Material Properties
The bending properties of 4-halobenzonitrile crystals, including 4-bromobenzonitrile, have been investigated to understand their mechanical flexibility and potential applications in designing flexible materials. Such studies highlight the unique physical properties of halobenzonitriles and their potential uses in material science and engineering (Veluthaparambath et al., 2022).
Future Directions
While specific future directions for “4-Bromo-3-hydrazinylbenzonitrile” are not available, research on similar compounds suggests potential areas of interest. For instance, 4-bromo quinolines, which can be synthesized from compounds like “this compound”, have been used as key synthetic intermediates for the construction of various bioactive molecules or drugs . This suggests that “this compound” could potentially be used in the synthesis of new bioactive compounds.
Properties
IUPAC Name |
4-bromo-3-hydrazinylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-6-2-1-5(4-9)3-7(6)11-10/h1-3,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXCQOIIRRUCDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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